(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol
Description
The compound (3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core with extensive hydrogenation (dodecahydro, indicating 12 added hydrogens) and specific substitutions. Key structural features include:
- Methyl group at position 13, a common feature in steroidal compounds that influences hydrophobic interactions.
- Diol groups at positions 3 and 17, contributing to hydrogen-bonding capacity and solubility .
The compound’s stereochemistry (3S,13s,17r) is critical for its biological activity, as minor stereochemical changes can drastically alter receptor binding .
Properties
IUPAC Name |
(3S,13S,17R)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,14-18,21-22H,5-12H2,2H3/t14-,15?,16?,17?,18?,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMRIEZOPAIGOB-PFSDFEBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4=CCC3C1CCC2(C#C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C4CC[C@@H](CC4=CCC3C1CC[C@]2(C#C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as 13-Ethyl-18,19-dinorpregn-5-en-20-yne-3beta,17beta-diol, is the oestrogen receptor . This receptor plays a crucial role in the development and maintenance of female sex characteristics in mammals.
Mode of Action
The compound acts as an agonist to the oestrogen receptor. It binds to the receptor, stimulating it and leading to changes in the transcription of specific genes.
Biochemical Pathways
The activation of the oestrogen receptor by this compound affects various biochemical pathways. These pathways are primarily involved in the regulation of female sex characteristics and reproductive functions.
Result of Action
The activation of the oestrogen receptor by this compound leads to changes at the molecular and cellular levels. These changes include the transcription of specific genes that regulate female sex characteristics and reproductive functions.
Biological Activity
The compound known as (3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol is a synthetic derivative of androstane and has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on various research findings and case studies.
The molecular formula of the compound is with a molecular weight of 330.5 g/mol. It has a topological polar surface area of 60.7 Ų and an XLogP value of 2.2, indicating moderate hydrophobicity. The compound contains three hydrogen bond donors and three acceptors which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 330.5 g/mol |
| Molecular Formula | C21H30O3 |
| XLogP | 2.2 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Topological Polar Surface Area | 60.7 Ų |
Research indicates that the biological activity of (3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,... primarily involves modulation of inflammatory pathways and immune responses. Notably:
- NF-kB Regulation : The compound exhibits the ability to regulate NF-kB pathways. NF-kB is a transcription factor that plays a critical role in inflammatory responses by controlling the expression of various cytokines such as TNF-α and interferon-gamma .
- Regulatory T Cells (Treg Cells) : It has been suggested that this compound may enhance the production of Treg cells which are essential for maintaining immune tolerance and preventing autoimmune diseases . This modulation could have implications for conditions such as rheumatoid arthritis and type 2 diabetes.
Pharmacokinetics
The oral bioavailability of this compound in mice is reported to be up to 25%, indicating a reasonable absorption profile which is crucial for therapeutic efficacy .
Rheumatoid Arthritis
In a study examining the effects on rheumatoid arthritis models in mice, treatment with (3S,13s,17r)-17-ethynyl-13-methyl-2,... resulted in significant reductions in joint inflammation and damage. The underlying mechanism was linked to decreased levels of pro-inflammatory cytokines and increased levels of anti-inflammatory mediators .
Type 2 Diabetes
Another investigation focused on type 2 diabetes showed that moderate inhibition of NF-kB by this compound improved glucose tolerance in diabetic mice models. This suggests potential utility in managing hyperglycemia through immune modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural homology with several cyclopenta[a]phenanthrene derivatives. Below is a systematic comparison based on substituents, saturation, and biological relevance:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Findings
Substituent Effects :
- Ethynyl vs. Allyl : Ethynyl groups (target compound) confer rigidity and stable π-bond interactions, whereas allyl groups (CAS 971-82-4) introduce conjugation and metabolic susceptibility .
- Hydroxyethyl vs. Ethynyl : A hydroxyethyl substituent () increases hydrophilicity but reduces metabolic stability compared to the ethynyl group .
However, increased saturation may improve metabolic stability . Octahydro analogs (e.g., CAS 971-82-4) exhibit intermediate flexibility, balancing receptor binding and solubility .
Anticancer Potential: Isoquinolinyl-substituted analogs () show cytotoxic activity against hormone-dependent cancers, implying the target compound may share similar mechanisms .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for octahydro analogs (e.g., THF-mediated alkylation, column chromatography with petroleum ether/ethyl acetate gradients) .
Table 2: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
